1-(3-Chlorophenyl)pentan-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the molecular structure according to standard nomenclature rules. The structural representation reveals a pentyl chain backbone with the primary amine group positioned at the first carbon, which is directly bonded to a phenyl ring bearing a chlorine substituent at the meta position (position 3 of the benzene ring). The Simplified Molecular Input Line Entry System representation of this compound is documented as CCCCC(C1=CC=CC(Cl)=C1)N.[H]Cl, which provides a linear notation describing the complete molecular structure including the hydrochloride salt formation.
The molecular architecture demonstrates a clear separation between the aliphatic and aromatic regions of the molecule, with the pentyl chain providing flexibility while the chlorophenyl group contributes to the compound's electronic properties. The presence of the chlorine substituent at the meta position of the phenyl ring significantly influences the compound's chemical behavior and potential biological activity compared to its unsubstituted or differently substituted analogs. The hydrochloride salt formation occurs through the protonation of the primary amine group by hydrochloric acid, creating an ionic compound with enhanced stability and solubility characteristics.
Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem, and Related Databases)
The compound is officially registered under Chemical Abstracts Service number 2098086-60-1, which serves as the primary identifier for regulatory and commercial purposes. The Molecular Design Limited number MFCD28126429 provides an additional unique identifier used by chemical suppliers and database systems for inventory management and cross-referencing purposes. These registry numbers ensure unambiguous identification of the compound across different chemical databases and supplier catalogs, preventing confusion with structurally similar compounds.
Alternative nomenclature systems may refer to this compound using variations that emphasize different structural aspects while maintaining chemical accuracy. The compound's classification within broader chemical families includes its designation as a substituted phenylalkylamine and a chlorinated aromatic amine. Database entries consistently reference the hydrochloride salt form, distinguishing it from the free base form of the compound, which would have different physical and chemical properties.
The following table summarizes the key registry identifiers and nomenclature data:
| Registry System | Identifier | Authority |
|---|---|---|
| Chemical Abstracts Service Number | 2098086-60-1 | Chemical Abstracts Service |
| Molecular Design Limited Number | MFCD28126429 | Chemical Database Systems |
| Simplified Molecular Input Line Entry System | CCCCC(C1=CC=CC(Cl)=C1)N.[H]Cl | Chemical Structure Notation |
Molecular Formula and Mass Spectrometry Data
The molecular formula for this compound is C₁₁H₁₇Cl₂N, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and one nitrogen atom. The molecular weight is precisely calculated as 234.17 atomic mass units, which corresponds to the sum of all constituent atomic masses including the hydrochloride salt formation. This molecular weight value is crucial for analytical techniques such as mass spectrometry and serves as a key parameter for compound identification and purity assessment.
Mass spectrometry analysis of this compound would typically show the molecular ion peak at mass-to-charge ratio 234, with characteristic fragmentation patterns reflecting the loss of specific molecular fragments. The presence of chlorine atoms creates distinctive isotope patterns in mass spectra, with peaks separated by two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes. These isotopic patterns serve as diagnostic features for confirming the presence and number of chlorine atoms in the molecular structure.
The compound's molecular composition can be further analyzed through elemental analysis, which would theoretically yield carbon content of approximately 56.41%, hydrogen content of 7.32%, chlorine content of 30.28%, and nitrogen content of 5.98%. These theoretical values provide benchmarks for assessing compound purity and serve as quality control parameters for synthetic preparations.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N | - |
| Molecular Weight | 234.17 | atomic mass units |
| Carbon Content | 56.41 | percentage |
| Hydrogen Content | 7.32 | percentage |
| Chlorine Content | 30.28 | percentage |
| Nitrogen Content | 5.98 | percentage |
Properties
IUPAC Name |
1-(3-chlorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-2-3-7-11(13)9-5-4-6-10(12)8-9;/h4-6,8,11H,2-3,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKSHHSPBFXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)pentan-1-amine hydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential applications in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as C₁₁H₁₅ClN·HCl. The presence of the chlorophenyl group significantly influences its biological activity by enhancing lipophilicity and receptor affinity.
The biological activity of this compound primarily involves its interaction with monoamine transporters. It acts as a stimulant by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other synthetic cathinones, leading to increased levels of these neurotransmitters in the synaptic cleft, which can result in heightened alertness, euphoria, and increased energy.
Pharmacological Effects
The pharmacological effects of this compound include:
- Stimulant Effects : Increased locomotor activity and potential for abuse.
- Mood Enhancement : Euphoria and increased sociability.
- Appetite Suppression : Similar to other stimulants, it may reduce appetite.
Case Studies
Recent studies have highlighted various cases involving this compound:
- Fatal Poisoning Cases : Reports have documented instances where individuals have suffered severe adverse effects or fatalities linked to synthetic cathinones including this compound. For example, a study identified high concentrations of related cathinone derivatives in postmortem samples from overdose cases .
- Clinical Observations : Clinical observations have noted that patients exhibiting symptoms consistent with stimulant use often test positive for synthetic cathinones, including this compound .
Research Findings
Research into the biological activity of this compound has yielded several important findings:
These studies underscore the need for further research into the safety profiles and long-term effects of such compounds.
Comparison with Similar Compounds
1-(3-Fluorophenyl)pentan-1-amine Hydrochloride
- Structural Difference : Fluorine replaces chlorine at the phenyl meta position.
- Implications : Fluorine’s smaller atomic radius and higher electronegativity may alter binding affinity to receptors compared to chlorine. Increased metabolic stability is possible due to fluorine’s resistance to oxidation .
- CAS : 1864056-60-9 .
1-(2-Methoxyphenyl)pentan-1-amine Hydrochloride
1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
- Structural Difference : Two chlorine atoms (meta and para positions) and a shorter propane chain.
- Implications: Dichlorination enhances electron withdrawal, possibly increasing receptor binding potency.
- CAS : 1565819-70-6 .
Cyclopropane and Piperidine Derivatives
1-(3-Chlorophenyl)cyclopropanamine Hydrochloride
1-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine Hydrochloride
- Structural Difference : Incorporates a piperidine ring and ethyl linkage.
- The ethyl group adds steric bulk, possibly affecting receptor access .
- CAS : 1185312-95-1 .
Ketone-Containing Analogues
Bupropion Hydrochloride
- Structural Difference: 1-Propanone backbone with a tert-butylamino group instead of a pentylamine chain.
- Implications: The ketone group and tertiary amine in bupropion contribute to its norepinephrine-dopamine reuptake inhibition (NDRI) activity. The shorter chain and branched structure may reduce lipophilicity compared to the pentyl derivative .
- CAS: Not explicitly listed; empirical formula: C₁₃H₁₈ClNO·HCl .
Pentylone Hydrochloride
- Structural Difference: Benzodioxol group and methylamino-pentanone structure.
- Implications: The ketone and benzodioxol groups are associated with stimulant effects, differing from the amine functionality in the target compound. The pentanone chain may confer distinct metabolic pathways .
- CAS : 17763-01-8 .
Tabular Comparison
| Compound Name | Molecular Formula | Substituent(s) | Chain/Ring Structure | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)pentan-1-amine HCl | C₁₁H₁₅ClN·HCl | 3-Cl | Pentyl amine | Not provided | High lipophilicity, potential CNS activity |
| 1-(3-Fluorophenyl)pentan-1-amine HCl | C₁₁H₁₅FN·HCl | 3-F | Pentyl amine | 1864056-60-9 | Enhanced metabolic stability |
| 1-(3,4-Dichlorophenyl)propan-1-amine HCl | C₉H₁₂Cl₃N | 3-Cl, 4-Cl | Propyl amine | 1565819-70-6 | Increased receptor affinity |
| Bupropion Hydrochloride | C₁₃H₁₈ClNO·HCl | 3-Cl, tert-butylamino | Propanone | 34911-55-2 | NDRI activity, antidepressant use |
| 1-(3-Chlorophenyl)cyclopropanamine HCl | C₉H₉ClN·HCl | 3-Cl | Cyclopropane | 474709-84-7 | Conformational rigidity |
Research Findings and Implications
- Synthetic Challenges : –2 highlight the use of 3-chlorophenylisothiocyanate in synthesizing thiourea derivatives, suggesting reactivity of the 3-chlorophenyl group in nucleophilic additions. This reactivity may extend to the synthesis of the target compound .
- Degradation Pathways : Bupropion’s related compounds (e.g., 1-(3-chlorophenyl)-2-hydroxypropan-1-one) indicate susceptibility to oxidation and hydrolysis, suggesting similar stability considerations for the target compound .
- Regulatory Considerations : Impurity profiles for pharmaceuticals (e.g., piperazine derivatives in ) emphasize the need for rigorous purity testing, applicable to the target compound’s development .
Preparation Methods
Nitroalkene Route via Reduction of Nitroalkenes
- Starting from 3-chlorobenzaldehyde, condensation with nitroalkanes (e.g., nitroethane or nitropropane) forms 3-chlorophenyl-substituted nitroalkenes.
- These nitroalkenes are then reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the corresponding amino ketones or amines.
- The free amine is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.
This method is widely used for related compounds such as 2-Amino-1-(3-chlorophenyl)-1-propanone hydrochloride and can be adapted for the pentan-1-amine derivative by choosing appropriate nitroalkane chain length and reaction conditions.
Halogenated Alkylation and Amination
- 1-(3-Chlorophenyl)piperazine hydrochloride or similar chlorophenyl amines can be alkylated with halogenated alkanes (e.g., 1-bromo-3-chloropropane) under basic conditions to extend the side chain.
- The reaction is typically carried out in aqueous sodium hydroxide solution at mild temperatures (25-35°C), followed by separation and purification steps involving organic solvents such as cyclohexane.
- This approach can be modified to introduce the pentylamine side chain by selecting the appropriate haloalkane.
Oxidation-Reduction Sequence from Chlorophenyl Ketones
- Starting from 2-bromo-3'-chloropropiophenone or related chlorophenyl ketones, hydrolysis, oxidation, and reduction steps are employed to obtain amine intermediates.
- For example, hydrolysis of chloropropiophenone yields hydroxyketones, which are then oxidized to diketones and subsequently reduced to amines.
- This multi-step sequence requires careful control of reagents and conditions to maximize yield and purity.
Catalytic Hydrogenation and Methylation
- Nitro-substituted chlorophenyl propanol derivatives can be reduced catalytically using Raney nickel under elevated hydrogen pressure (100-400 psi, typically 200-300 psi).
- The reaction temperature ranges from 0°C to 120°C, optimally 10-40°C.
- Methylation of the resulting primary amine can be performed in situ using formaldehyde and formic acid at reflux conditions to obtain methylated amine derivatives.
- This method is documented for related compounds and can be adapted for synthesizing this compound analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitroalkene Reduction | 3-Chlorobenzaldehyde + Nitroalkane | LiAlH4 reduction or catalytic hydrogenation | High selectivity, well-established | Requires strong reductants, sensitive to moisture |
| Halogenated Alkylation | 1-(3-Chlorophenyl)piperazine hydrochloride + Haloalkane | NaOH aqueous, 25-35°C, organic solvent extraction | Mild conditions, scalable | Requires haloalkane availability, possible side reactions |
| Oxidation-Reduction Sequence | 2-Bromo-3'-chloropropiophenone | Hydrolysis, oxidation (NaHCO3/KHSO5/RuCl3), reduction | Access to complex intermediates | Multi-step, low overall yield, difficult purification |
| Catalytic Hydrogenation & Methylation | Nitro-substituted chlorophenyl propanol | Raney nickel, H2 (200-300 psi), formaldehyde/formic acid | Efficient reduction and methylation | Requires high-pressure equipment, careful control of conditions |
Detailed Research Findings and Notes
The nitroalkene reduction route is favored for its straightforward approach to introducing the amine group, with the ability to vary the alkyl chain length by selecting different nitroalkanes. However, the use of strong hydride reagents necessitates strict anhydrous conditions and safety precautions.
Alkylation of chlorophenyl amines with haloalkanes under basic aqueous conditions provides a milder and potentially more environmentally friendly method. The temperature control (25-35°C) and solvent extraction steps are critical to maximize yield and purity. This method has been demonstrated at a 100 g scale with yields around 75% for related compounds.
The oxidation-reduction sequence starting from halogenated propiophenones allows access to structurally complex intermediates but suffers from low overall yields (~46% for mixtures) and requires challenging separations due to similar properties of impurities.
Catalytic hydrogenation using Raney nickel is a versatile method for reducing nitro groups to amines. The process benefits from simultaneous or sequential methylation steps, improving synthetic efficiency. Reaction parameters such as hydrogen pressure and temperature significantly impact reaction rate and product polymorphism.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)pentan-1-amine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves three stages: (1) Formation of the 3-chlorophenyl backbone via Friedel-Crafts alkylation or cross-coupling reactions; (2) Amine introduction using reductive amination (e.g., NaBH₃CN or H₂/Pd-C) ; and (3) Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous conditions. To optimize yields, consider:
- Batch vs. Flow Reactors : Continuous flow reactors improve reproducibility and scalability by maintaining precise control over temperature and pressure .
- Catalyst Screening : Test Pd-based catalysts for coupling steps and evaluate reducing agents (e.g., LiAlH₄ vs. NaBH₄) for selectivity .
- Purity Monitoring : Use inline FTIR or HPLC to track intermediate purity and adjust stoichiometry in real time .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and pentan-1-amine chain (δ 1.2–1.6 ppm for methylene groups) .
- HPLC-MS : Quantify purity (>98% for pharmacological studies) and detect trace impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify Cl⁻ content (~14.5% w/w) to confirm hydrochloride formation .
Q. What are the critical storage and stability considerations for this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C to prevent amine oxidation or HCl dissociation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hygroscopicity and thermal stability .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reaction mechanisms or unexpected byproducts?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediates and transition states. For example, model the reductive amination step to identify competing pathways (e.g., over-reduction to secondary amines) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, temperature) and minimize byproducts like 3-chlorophenyl ketones .
- In Silico Toxicity Prediction : Apply tools like ECOSAR to estimate ecotoxicity when experimental data are unavailable .
Q. How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Process Intensification : Transition from batch to flow chemistry to enhance mass/heat transfer and reduce side reactions (e.g., cyclization of the pentan-1-amine chain) .
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., pH, catalyst loading) and identify critical yield-limiting factors .
- Impurity Profiling : Characterize low-yield batches with GC-MS to detect volatile byproducts (e.g., chloroarenes) and adjust purification protocols .
Q. What strategies are recommended for ecological risk assessment given limited toxicity data?
Methodological Answer:
- Read-Across Analysis : Compare with structurally similar compounds (e.g., 3-chlorophenol derivatives) to estimate persistence, bioaccumulation, and aquatic toxicity .
- Microcosm Studies : Expose soil/water systems to sublethal doses and monitor microbial degradation rates via LC-MS/MS .
- QSAR Modeling : Predict chronic toxicity endpoints (e.g., LC₅₀) using quantitative structure-activity relationships .
Data Contradiction Analysis
Example Issue : Conflicting reports on the compound’s stability under acidic conditions.
Resolution Strategy :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
